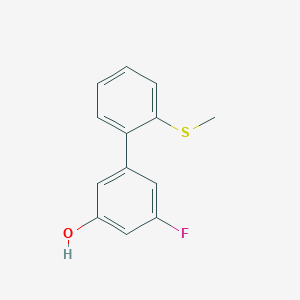

3-Fluoro-5-(2-methylthiophenyl)phenol

CAS No.: 187392-78-5

Cat. No.: VC11688513

Molecular Formula: C13H11FOS

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 187392-78-5 |

|---|---|

| Molecular Formula | C13H11FOS |

| Molecular Weight | 234.29 g/mol |

| IUPAC Name | 3-fluoro-5-(2-methylsulfanylphenyl)phenol |

| Standard InChI | InChI=1S/C13H11FOS/c1-16-13-5-3-2-4-12(13)9-6-10(14)8-11(15)7-9/h2-8,15H,1H3 |

| Standard InChI Key | AHZLWOSVBZICDI-UHFFFAOYSA-N |

| SMILES | CSC1=CC=CC=C1C2=CC(=CC(=C2)F)O |

| Canonical SMILES | CSC1=CC=CC=C1C2=CC(=CC(=C2)F)O |

Introduction

Structural Identification and Molecular Characteristics

Chemical Composition and Formula

3-Fluoro-5-(2-methylthiophenyl)phenol has the molecular formula C₁₃H₁₁FOS, with a molecular weight of 234.29 g/mol. The compound’s structure consists of:

-

A phenol ring substituted at the 3-position with fluorine.

-

A 2-methylthiophenyl group (a thiophene ring with a methyl group at the 2-position) attached at the 5-position of the phenol.

The fluorine atom enhances electronegativity and lipophilicity, while the thiophenyl group introduces sulfur-based electronic effects and potential for π-π stacking interactions .

Physicochemical Properties

While experimental data specific to this compound are unavailable, properties can be inferred from analogous fluorophenols and thiophenyl derivatives:

Synthesis and Manufacturing

Key Synthetic Pathways

The synthesis of 3-Fluoro-5-(2-methylthiophenyl)phenol likely involves multi-step functionalization of the phenol core. A plausible route, adapted from trifluoromethylphenol synthesis , includes:

-

Friedel-Crafts Acylation: Introduce the thiophenyl group via electrophilic substitution.

-

React 3-fluorophenol with 2-methylthiophene in the presence of a Lewis acid (e.g., AlCl₃).

-

-

Protection/Deprotection: Use benzyl ether protection to prevent unwanted side reactions during substitution .

-

Hydrogenolysis: Remove protecting groups under catalytic hydrogenation (e.g., Pd/C) .

Alternative methods may involve Ullmann coupling or Suzuki-Miyaura cross-coupling to attach the thiophenyl moiety, leveraging palladium catalysts for aryl-aryl bond formation .

Challenges in Synthesis

-

Regioselectivity: Ensuring precise substitution at the 5-position requires careful control of reaction conditions.

-

Stability of Thiophenyl Group: Thiophene rings are sensitive to oxidation, necessitating inert atmospheres or reducing agents during synthesis .

Functional Properties and Applications

Materials Science Applications

-

Polymer Additives: Thiophenyl groups improve thermal stability in polymers, while fluorine enhances resistance to degradation .

-

Liquid Crystals: The planar thiophene ring and polar fluorine may aid in mesophase formation for display technologies.

Future Research Directions

-

Synthetic Optimization: Develop one-pot methodologies to improve yield and regioselectivity.

-

Biological Screening: Evaluate anticancer and antimicrobial activity in vitro.

-

Computational Modeling: Predict binding affinities for drug-target interactions using DFT or molecular docking.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume